molecular formula C19H15N3O4S B11254662 5-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

5-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

Cat. No.: B11254662
M. Wt: 381.4 g/mol
InChI Key: RTWCQNIOIZDFJI-UHFFFAOYSA-N
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Description

The compound 5-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a complex organic molecule featuring a triazolo-thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: Starting with a suitable hydrazine derivative, the triazole ring is formed through cyclization reactions.

    Thiazine Ring Construction: The triazole intermediate is then reacted with a thioamide to form the thiazine ring.

    Substitution Reactions: The benzodioxole and methoxyphenyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazolo-thiazine systems.

Biology

Biologically, 5-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its unique structure allows it to interact with various biological targets, making it a promising candidate for the treatment of diseases such as cancer and bacterial infections .

Industry

Industrially, this compound could be used in the development of new materials with specific chemical properties, such as polymers or coatings that require stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular functions. This interaction can lead to the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell wall synthesis in microbes .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.

    Thiazine Derivatives: Compounds with thiazine rings also show antimicrobial and anticancer properties.

    Benzodioxole Derivatives: These compounds are known for their aromatic stability and biological activities.

Uniqueness

What sets 5-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one apart is its combination of these three functional groups, which provides a unique set of chemical and biological properties. This combination allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C19H15N3O4S

Molecular Weight

381.4 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

InChI

InChI=1S/C19H15N3O4S/c1-24-13-5-2-11(3-6-13)18-20-19-22(21-18)17(23)9-16(27-19)12-4-7-14-15(8-12)26-10-25-14/h2-8,16H,9-10H2,1H3

InChI Key

RTWCQNIOIZDFJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=O)CC(SC3=N2)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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